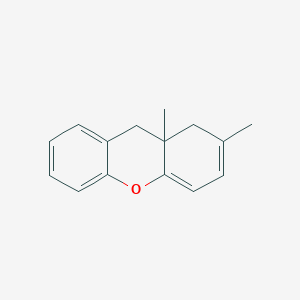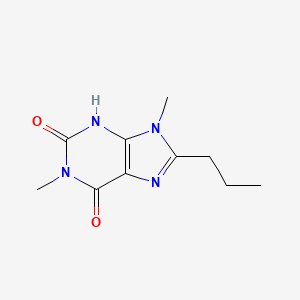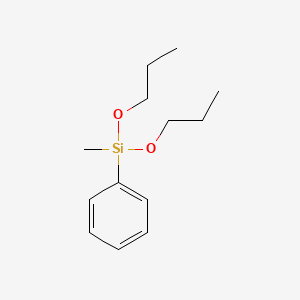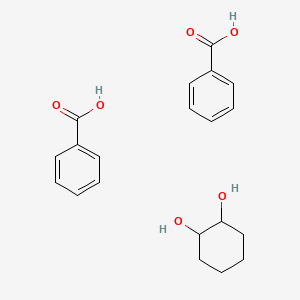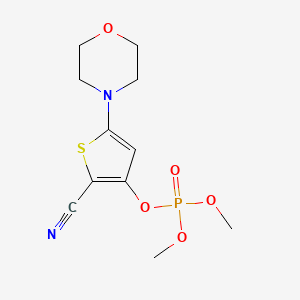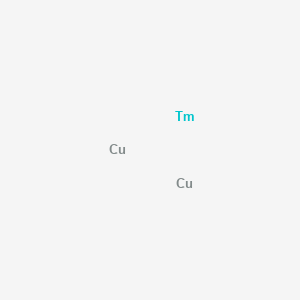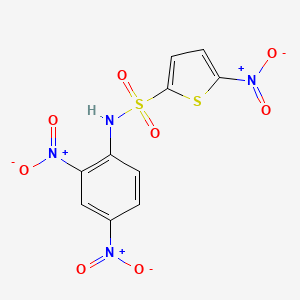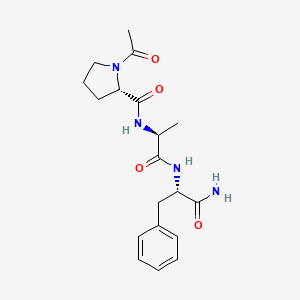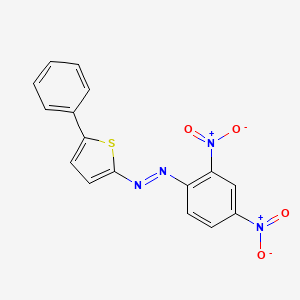
Diazene, (2,4-dinitrophenyl)(5-phenyl-2-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazene, (2,4-dinitrophenyl)(5-phenyl-2-thienyl)- is an organic compound with the molecular formula C12H8N4O4 It is a diazene derivative, characterized by the presence of both a dinitrophenyl and a phenyl-thienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (2,4-dinitrophenyl)(5-phenyl-2-thienyl)- typically involves the reaction of 2,4-dinitrophenylhydrazine with 5-phenyl-2-thiophenecarboxaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Diazene, (2,4-dinitrophenyl)(5-phenyl-2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and sulfoxide derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenyl and thienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Nitro and sulfoxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl and thienyl derivatives.
Aplicaciones Científicas De Investigación
Diazene, (2,4-dinitrophenyl)(5-phenyl-2-thienyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of Diazene, (2,4-dinitrophenyl)(5-phenyl-2-thienyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, its nitro groups can participate in redox reactions, affecting cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: Similar in structure but lacks the thienyl group.
4-Nitroazobenzene: Contains a nitro group but does not have the thienyl substitution.
Phenylhydrazine: Lacks the nitro and thienyl groups but shares the hydrazine moiety.
Uniqueness
Diazene, (2,4-dinitrophenyl)(5-phenyl-2-thienyl)- is unique due to the presence of both dinitrophenyl and phenyl-thienyl groups, which confer distinct chemical reactivity and potential applications. Its combination of functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
61201-18-1 |
|---|---|
Fórmula molecular |
C16H10N4O4S |
Peso molecular |
354.3 g/mol |
Nombre IUPAC |
(2,4-dinitrophenyl)-(5-phenylthiophen-2-yl)diazene |
InChI |
InChI=1S/C16H10N4O4S/c21-19(22)12-6-7-13(14(10-12)20(23)24)17-18-16-9-8-15(25-16)11-4-2-1-3-5-11/h1-10H |
Clave InChI |
JOCNNDFRUXDTMP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(S2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B14600831.png)

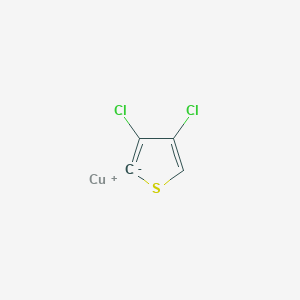
![1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14600839.png)

